propan-2-yl 2-(2-{[2-(4-methylphenoxy)ethyl]sulfanyl}-1H-1,3-benzodiazol-1-yl)acetate
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Overview
Description
This compound is known for its complex structure and promising properties, making it a subject of interest for researchers in chemistry, biology, medicine, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of propan-2-yl 2-(2-{[2-(4-methylphenoxy)ethyl]sulfanyl}-1H-1,3-benzodiazol-1-yl)acetate involves a multi-step process. The primary synthetic route includes the reaction of 2-mercaptobenzimidazole with 4-methylphenoxyacetic acid, followed by the reaction of the resulting intermediate with ethyl chloroacetate. This method has been optimized to yield high purity and high yield of the compound.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes ensuring the availability of high-quality raw materials, maintaining precise reaction conditions, and implementing purification techniques to achieve the desired product quality.
Chemical Reactions Analysis
Types of Reactions
propan-2-yl 2-(2-{[2-(4-methylphenoxy)ethyl]sulfanyl}-1H-1,3-benzodiazol-1-yl)acetate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thiol or other reduced forms.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzimidazole ring or the phenoxy group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like sodium ethoxide for substitution reactions. The reaction conditions typically involve controlled temperatures, specific solvents, and appropriate catalysts to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, thiols, and substituted benzimidazole derivatives
Scientific Research Applications
It has shown promising results in the following areas:
Anti-inflammatory: The compound has demonstrated anti-inflammatory properties by inhibiting enzymes involved in the inflammatory response.
Anti-tumor: Research has indicated its potential in inhibiting tumor growth and proliferation.
Anti-oxidant: The compound exhibits antioxidant properties, which can protect cells from oxidative stress.
Disease Treatment: It has been investigated for its potential use in treating various diseases such as cancer, arthritis, and diabetes.
Mechanism of Action
The mechanism of action of propan-2-yl 2-(2-{[2-(4-methylphenoxy)ethyl]sulfanyl}-1H-1,3-benzodiazol-1-yl)acetate involves the inhibition of various enzymes and signaling pathways that are involved in the development and progression of diseases. Specifically, it has been shown to inhibit the activity of cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS) enzymes, which are involved in the inflammatory response. Additionally, the compound may interact with other molecular targets and pathways, contributing to its therapeutic effects.
Comparison with Similar Compounds
propan-2-yl 2-(2-{[2-(4-methylphenoxy)ethyl]sulfanyl}-1H-1,3-benzodiazol-1-yl)acetate can be compared with other similar compounds, such as:
Benzimidazole derivatives: These compounds share the benzimidazole core structure and exhibit similar biological activities.
Phenoxyacetic acid derivatives: Compounds with the phenoxyacetic acid moiety may have comparable properties and applications.
Thioether-containing compounds: These compounds contain sulfur atoms bonded to carbon and exhibit similar reactivity and properties.
The uniqueness of this compound lies in its specific combination of functional groups, which contribute to its distinct chemical and biological properties.
Properties
IUPAC Name |
propan-2-yl 2-[2-[2-(4-methylphenoxy)ethylsulfanyl]benzimidazol-1-yl]acetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N2O3S/c1-15(2)26-20(24)14-23-19-7-5-4-6-18(19)22-21(23)27-13-12-25-17-10-8-16(3)9-11-17/h4-11,15H,12-14H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXLCHOFBIGWOBF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)OCCSC2=NC3=CC=CC=C3N2CC(=O)OC(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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